molecular formula C20H16F3N5O7S B4159411 N-[4-({1-[(FURAN-2-YL)METHYL]-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL}SULFAMOYL)PHENYL]ACETAMIDE

N-[4-({1-[(FURAN-2-YL)METHYL]-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL}SULFAMOYL)PHENYL]ACETAMIDE

Cat. No.: B4159411
M. Wt: 527.4 g/mol
InChI Key: DLPHLZJFUQCQAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-({1-[(FURAN-2-YL)METHYL]-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL}SULFAMOYL)PHENYL]ACETAMIDE is a complex organic compound that features a unique combination of functional groups, including a furan ring, a trifluoromethyl group, and a pyrrolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({1-[(FURAN-2-YL)METHYL]-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL}SULFAMOYL)PHENYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the pyrrolopyrimidine core. This can be achieved through a series of condensation reactions involving appropriate starting materials such as furan-2-carbaldehyde and trifluoromethyl-substituted amines. The final step involves the sulfonation of the phenyl ring and subsequent acetylation to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-({1-[(FURAN-2-YL)METHYL]-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL}SULFAMOYL)PHENYL]ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group on the phenyl ring can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include furan-2,3-dione derivatives, amines, and various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[4-({1-[(FURAN-2-YL)METHYL]-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL}SULFAMOYL)PHENYL]ACETAMIDE is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology

In biology, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful for investigating biological pathways and mechanisms.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials or as a catalyst in various chemical processes. Its unique properties make it suitable for specialized applications in materials science and catalysis.

Mechanism of Action

The mechanism of action of N-[4-({1-[(FURAN-2-YL)METHYL]-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL}SULFAMOYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-({1-[(FURAN-2-YL)METHYL]-2,4,6-TRIOXO-5-(METHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL}SULFAMOYL)PHENYL]ACETAMIDE
  • N-[4-({1-[(THIOPHEN-2-YL)METHYL]-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL}SULFAMOYL)PHENYL]ACETAMIDE

Uniqueness

N-[4-({1-[(FURAN-2-YL)METHYL]-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL}SULFAMOYL)PHENYL]ACETAMIDE is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it more effective in various applications compared to similar compounds.

Properties

IUPAC Name

N-[4-[[1-(furan-2-ylmethyl)-2,4,6-trioxo-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N5O7S/c1-10(29)24-11-4-6-13(7-5-11)36(33,34)27-19(20(21,22)23)14-15(25-17(19)31)28(18(32)26-16(14)30)9-12-3-2-8-35-12/h2-8,27H,9H2,1H3,(H,24,29)(H,25,31)(H,26,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLPHLZJFUQCQAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2(C3=C(NC2=O)N(C(=O)NC3=O)CC4=CC=CO4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N5O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-({1-[(FURAN-2-YL)METHYL]-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL}SULFAMOYL)PHENYL]ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-[4-({1-[(FURAN-2-YL)METHYL]-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL}SULFAMOYL)PHENYL]ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N-[4-({1-[(FURAN-2-YL)METHYL]-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL}SULFAMOYL)PHENYL]ACETAMIDE
Reactant of Route 4
N-[4-({1-[(FURAN-2-YL)METHYL]-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL}SULFAMOYL)PHENYL]ACETAMIDE
Reactant of Route 5
N-[4-({1-[(FURAN-2-YL)METHYL]-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL}SULFAMOYL)PHENYL]ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N-[4-({1-[(FURAN-2-YL)METHYL]-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL}SULFAMOYL)PHENYL]ACETAMIDE

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